molecular formula C7H6BrN3O4 B8255679 Methyl 6-amino-3-bromo-5-nitropicolinate

Methyl 6-amino-3-bromo-5-nitropicolinate

Cat. No.: B8255679
M. Wt: 276.04 g/mol
InChI Key: RDTXUWVCBXXUJX-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-bromo-5-nitropicolinate is a heterocyclic aromatic compound featuring a pyridine backbone substituted with amino (-NH₂), bromo (-Br), nitro (-NO₂), and methyl ester (-COOCH₃) functional groups. These substituents confer unique electronic and steric properties, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 6-amino-3-bromo-5-nitropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O4/c1-15-7(12)5-3(8)2-4(11(13)14)6(9)10-5/h2H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTXUWVCBXXUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=N1)N)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-bromo-5-nitropicolinate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of methyl 6-amino-5-nitropicolinate using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-bromo-5-nitropicolinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Methyl 6-amino-3-amino-5-nitropicolinate.

    Oxidation: Methyl 6-nitro-3-bromo-5-nitropicolinate.

Scientific Research Applications

Methyl 6-amino-3-bromo-5-nitropicolinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-bromo-5-nitropicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Similarity Score Substituent Positions Molecular Weight (g/mol) Key Differences vs. Target Compound
6-Chloro-3-nitropicolinic acid 866807-27-4 0.92 Cl at C3, NO₂ at C5 216.57 Chloro vs. bromo; lacks amino and methyl ester groups
Methyl 6-methoxy-3-nitropicolinate 171178-21-5 0.76 OCH₃ at C6, NO₂ at C3 228.17 Methoxy vs. amino; nitro at C3 vs. C5
Methyl 5-bromo-6-methoxy-3-nitropicolinate 2577287-80-8 0.75* Br at C5, OCH₃ at C6 291.05 Methoxy at C6; bromo at C5 vs. C3
3-Amino-6-chloropicolinic acid hydrochloride 21190-89-6 0.78 Cl at C6, NH₂ at C3 207.02 (free acid) Chloro at C6; lacks nitro and ester groups
Methyl 2-chloro-5-nitronicotinate 1204400-58-7 0.71 Cl at C2, NO₂ at C5 230.59 Substituent positions differ (C2 vs. C3/C6)

Notes:

  • Similarity scores (0–1 scale) are derived from structural overlap and functional group alignment .

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